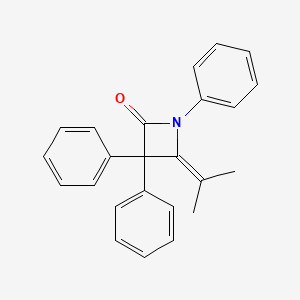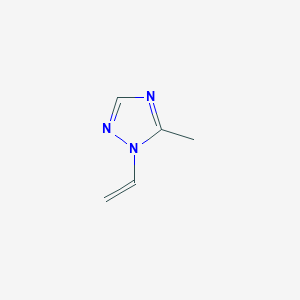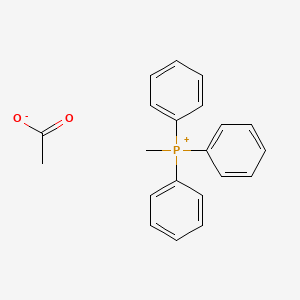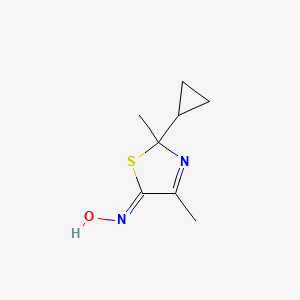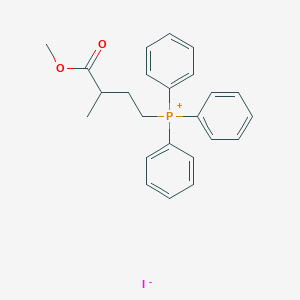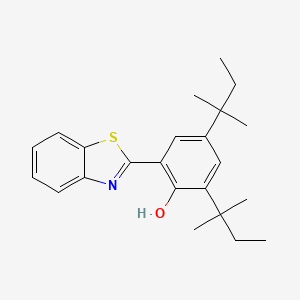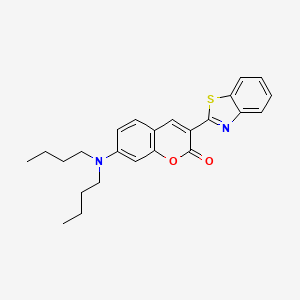
3-(1,3-Benzothiazol-2-yl)-7-(dibutylamino)-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzothiazol-2-yl)-7-(dibutylamino)-2H-1-benzopyran-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole ring fused with a benzopyran structure, which contributes to its distinctive chemical behavior and reactivity.
準備方法
The synthesis of 3-(1,3-Benzothiazol-2-yl)-7-(dibutylamino)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Coupling with Benzopyran: The benzothiazole derivative is then coupled with a benzopyran precursor through a series of condensation reactions.
Introduction of Dibutylamino Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
化学反応の分析
3-(1,3-Benzothiazol-2-yl)-7-(dibutylamino)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dibutylamino group, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
3-(1,3-Benzothiazol-2-yl)-7-(dibutylamino)-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-7-(dibutylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
3-(1,3-Benzothiazol-2-yl)-7-(dibutylamino)-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:
3-(1,3-Benzothiazol-2-yl)naphthalen-2-ol: This compound features a naphthalene ring instead of a benzopyran ring, leading to different chemical and physical properties.
2-(4-Aminophenyl)benzothiazole: This compound has an aminophenyl group instead of a dibutylamino group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical behavior, making it a valuable compound for various scientific research and industrial applications.
特性
CAS番号 |
81259-85-0 |
|---|---|
分子式 |
C24H26N2O2S |
分子量 |
406.5 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-yl)-7-(dibutylamino)chromen-2-one |
InChI |
InChI=1S/C24H26N2O2S/c1-3-5-13-26(14-6-4-2)18-12-11-17-15-19(24(27)28-21(17)16-18)23-25-20-9-7-8-10-22(20)29-23/h7-12,15-16H,3-6,13-14H2,1-2H3 |
InChIキー |
PXWDUDKMXGXKDP-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


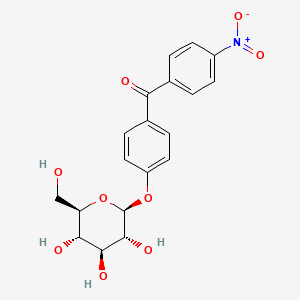
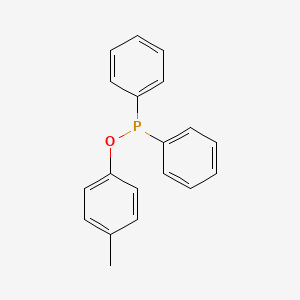
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
![5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14428471.png)
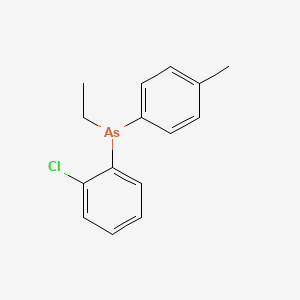
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
